

Thiophene Derivatives Push Perovskite Solar Cell Performance Beyond an Efficiency of 17%

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Compound of Interest

Compound Name: 3-Acetyl-2,5-dimethylthiophene

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A comparative analysis of novel thiophene-based hole-transporting materials (HTMs) demonstrates their potential as cost-effective and high-performing alternatives to the widely used spiro-OMeTAD in perovskite solar cells (PSCs). Recent studies have reported power conversion efficiencies (PCEs) exceeding 17% for devices employing these innovative materials, showcasing their promise for future photovoltaic applications.

Thiophene-based organic semiconductors are emerging as a leading class of hole-transporting materials for perovskite solar cells. Their desirable characteristics, including excellent charge-transport properties, tunable energy levels, and good film-forming capabilities, contribute to the fabrication of efficient and stable PSCs. These materials are crucial for extracting and transporting photogenerated holes from the perovskite absorber layer to the electrode, which minimizes charge recombination and boosts the overall power conversion efficiency of the device.^[1]

This guide provides a comparative overview of the performance of several recently developed thiophene derivatives as HTMs in PSCs, supported by experimental data from peer-reviewed literature.

Performance Comparison of Thiophene-Based HTMs

The following table summarizes the key performance parameters of various thiophene derivatives compared to the standard HTM, spiro-OMeTAD. The data highlights the power

conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the respective solar cell devices.

Hole-Transporting Material (HTM)	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (VOC) [V]	Short-Circuit Current Density (JSC) [mA/cm ²]	Fill Factor (FF) [%]	Reference Device (HTM)	Reference PCE [%]
BTBDT	16.96	Not Reported	Not Reported	Not Reported	Spiro-OMeTAD	13.16[2]
BTDTP	17.60	Not Reported	25.73	Not Reported	Spiro-OMeTAD	13.16[2]
ADT-TPA	17.6	Not Reported	Not Reported	Not Reported	Spiro-OMeTAD	18.1[3]
CJ-05	6.04	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
CJ-06	6.77	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
CJ-07	6.48	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
M1	3.94	1.05	16.9	32.4	Not Reported	Not Reported
M2	0.73	Not Reported	Not Reported	25.5	Not Reported	Not Reported
M3	5.20	Not Reported	Not Reported	29.3	Not Reported	Not Reported

Experimental Protocols

The successful fabrication and characterization of high-performance perovskite solar cells are highly dependent on precise experimental procedures. Below is a generalized protocol based

on methodologies reported in the cited literature.

Device Fabrication

A standard architecture for the perovskite solar cells discussed in this guide is the n-i-p structure, which typically consists of the following layers:

- **Substrate Preparation:** Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to ensure a hydrophilic surface.
- **Electron Transport Layer (ETL) Deposition:** A compact layer of TiO_2 is deposited on the FTO substrate, often by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500°C). Subsequently, a mesoporous TiO_2 layer is typically spin-coated on top of the compact layer and sintered.
- **Perovskite Absorber Layer Formation:** The perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in a solvent like DMF or a combination of DMF and DMSO) is spin-coated onto the TiO_2 layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent, such as chlorobenzene or toluene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film. The film is then annealed at a moderate temperature (e.g., 100°C).
- **Hole-Transporting Layer (HTL) Deposition:** The thiophene-based HTM, dissolved in a suitable solvent like chlorobenzene, is spin-coated on top of the perovskite layer. Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are commonly included in the HTM solution to improve conductivity and device performance.
- **Metal Electrode Deposition:** Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum.

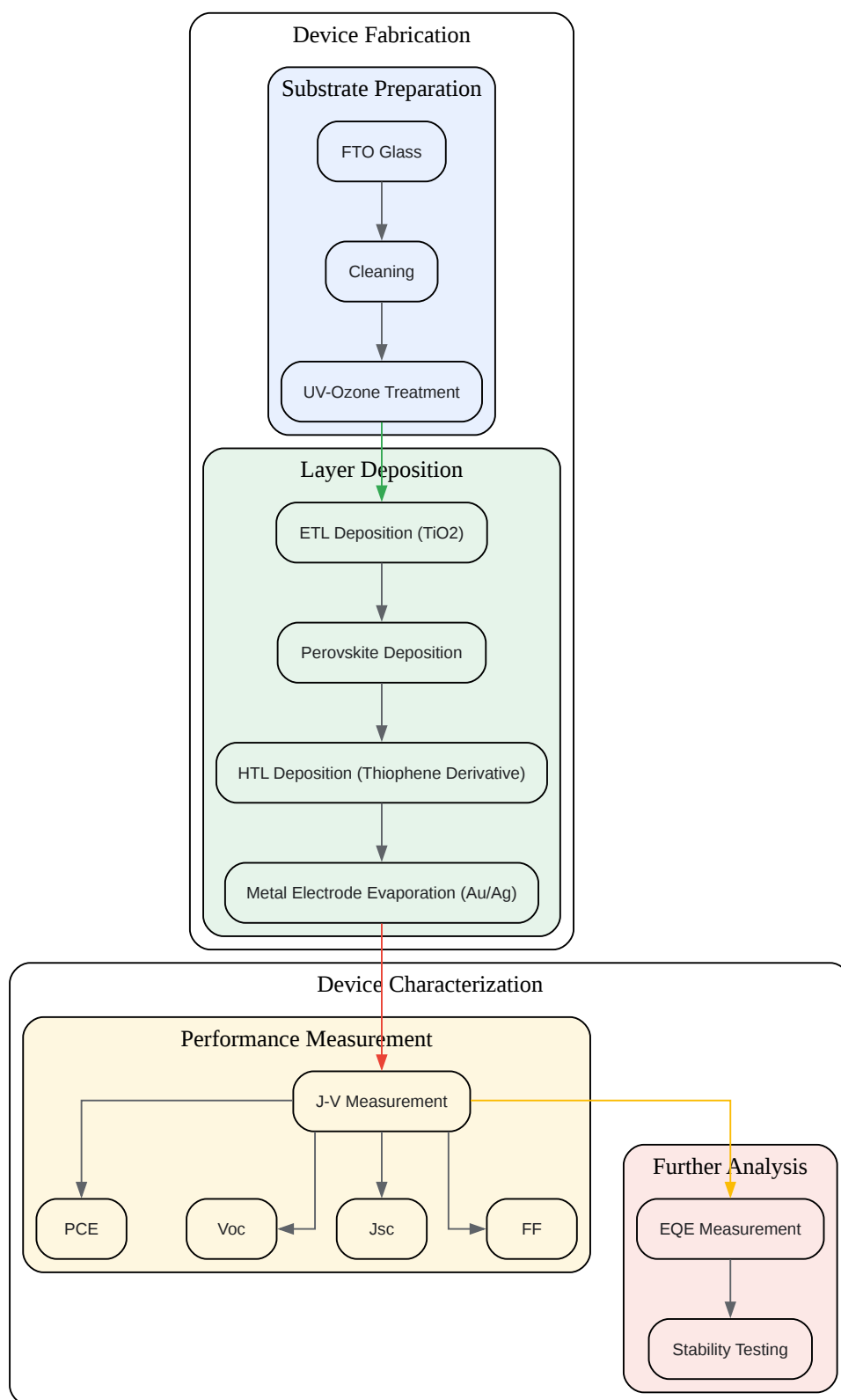
Characterization

The performance of the fabricated perovskite solar cells is evaluated under standard testing conditions (STC):

- **Current Density-Voltage (J-V) Measurements:** The J-V characteristics of the solar cells are measured using a solar simulator under an illumination of AM 1.5G (100 mW/cm²). From these measurements, the key performance parameters (PCE, VOC, JSC, and FF) are determined.
- **External Quantum Efficiency (EQE):** EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of the number of charge carriers collected by the solar cell to the number of photons of a given energy incident on the device.
- **Stability Testing:** The long-term stability of the devices is assessed by monitoring their performance over time under controlled conditions of humidity and temperature, and sometimes under continuous illumination.

Experimental Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of perovskite solar cells incorporating thiophene-based hole-transporting materials.



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Fabrication and testing workflow for perovskite solar cells.

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